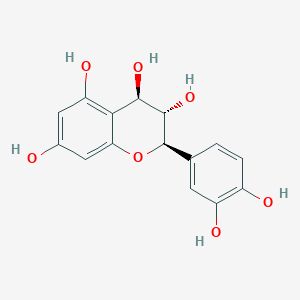

(+)-Leucocyanidin

Vue d'ensemble

Description

(+)-Leucocyanidin is a naturally occurring flavonoid, specifically a type of flavan-3-ol. It is a colorless compound found in various plants and is a precursor to proanthocyanidins, which are important for plant defense mechanisms. This compound is known for its antioxidant properties and potential health benefits.

Applications De Recherche Scientifique

(+)-Leucocyanidin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other flavonoids and proanthocyanidins.

Biology: Studied for its role in plant defense mechanisms and its impact on plant physiology.

Medicine: Investigated for its antioxidant properties, potential anti-inflammatory effects, and possible benefits in cardiovascular health.

Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Leucocyanidin can be achieved through several methods. One common approach involves the reduction of (+)-Dihydroquercetin using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields this compound as a product.

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources, such as grape seeds, pine bark, and other flavonoid-rich plants. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Leucocyanidin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form proanthocyanidins.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is a typical reducing agent used.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.

Major Products Formed

Oxidation: Proanthocyanidins and other oligomeric compounds.

Reduction: Dihydroquercetin and related compounds.

Substitution: Various substituted flavonoid derivatives.

Mécanisme D'action

The mechanism of action of (+)-Leucocyanidin primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Catechin: Another flavan-3-ol with similar antioxidant properties.

Epicatechin: A stereoisomer of catechin, also known for its health benefits.

Proanthocyanidins: Oligomeric compounds derived from (+)-Leucocyanidin and other flavan-3-ols.

Uniqueness

This compound is unique due to its specific role as a precursor to proanthocyanidins, which are important for plant defense. Its distinct chemical structure and properties make it a valuable compound for various applications in research and industry.

Propriétés

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-15-1 | |

| Record name | (+)-Leucocyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

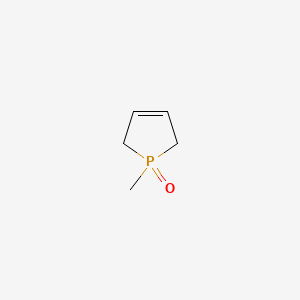

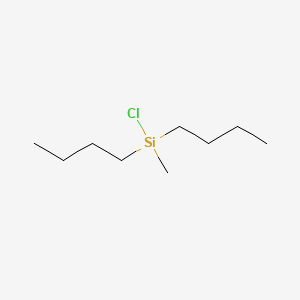

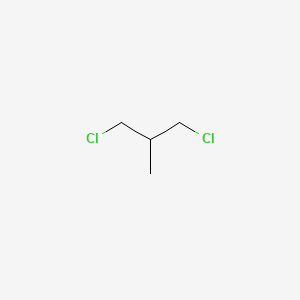

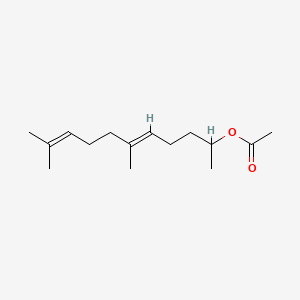

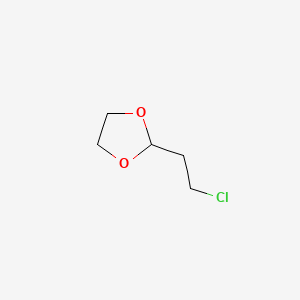

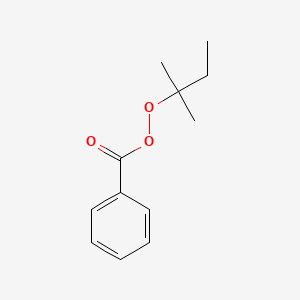

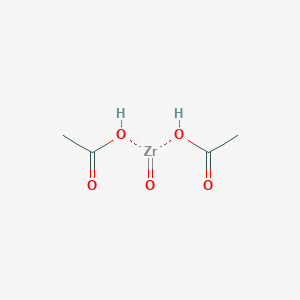

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

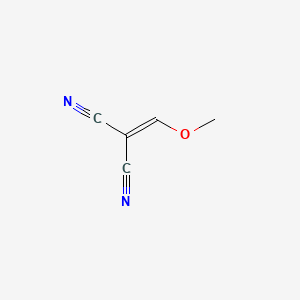

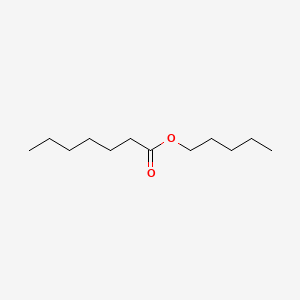

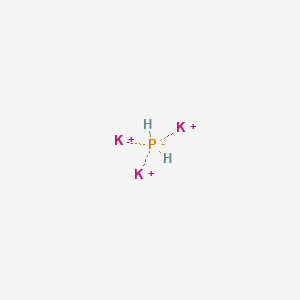

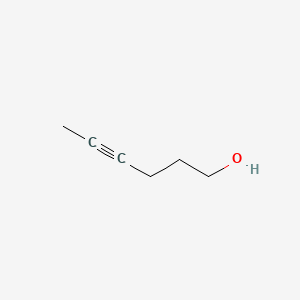

Feasible Synthetic Routes

Q1: What is the role of (+)-leucocyanidin in flavonoid biosynthesis?

A1: this compound is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. It can be converted to anthocyanidins, which contribute to plant pigmentation, by anthocyanidin synthase (ANS) [, ]. Alternatively, this compound can be reduced to (+)-catechin by leucocyanidin reductase (LAR), feeding into the proanthocyanidin (PA) pathway [, , ].

Q2: Does the stereochemistry of leucocyanidin influence its metabolic fate?

A2: Yes, the stereochemistry at the 2,3 and 3,4 positions of leucocyanidin influences its utilization by downstream enzymes. For example, anthocyanidin reductase (ANR) preferentially utilizes the 2,3-trans-3,4-cis stereoisomer of leucocyanidin for the production of (−)-epicatechin, a key PA monomer [].

Q3: How do environmental factors affect this compound levels in plants?

A3: Environmental stresses like high-intensity light can influence this compound metabolism. In buckwheat seedlings, methyl jasmonate, a plant hormone associated with stress responses, decreased anthocyanin levels while increasing proanthocyanidin biosynthesis, suggesting a shift in leucocyanidin utilization towards the PA pathway []. Similarly, greenhouse cultivation of tea plants, which provides protection from low-temperature stress, resulted in increased expression of genes involved in catechin biosynthesis downstream of this compound, leading to higher catechin accumulation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14O6, and its molecular weight is 290.26 g/mol.

Q5: How is the structure of this compound confirmed?

A5: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The heterocyclic ring conformation of this compound has been investigated in both solution and solid states using NMR and X-ray diffraction, respectively [].

Q6: What are the different isomeric forms of leucocyanidin tetramethyl ether?

A6: Four racemic isomers of leucocyanidin tetramethyl ether (5,7,3′,4′-tetramethoxyflavan-3,4-diol) exist due to the chirality at the C2, C3, and C4 positions. These isomers have been synthesized and characterized using NMR spectroscopy [].

Q7: Are there any studies investigating the antidiabetic potential of this compound derivatives?

A8: Yes, a dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, demonstrated significant antidiabetic activity in rodent models by decreasing blood sugar levels and improving glucose metabolism [].

Q8: Can this compound or its derivatives be used as antimicrobial agents?

A9: While research on this compound's direct antimicrobial activity is limited, studies have shown that extracts enriched in this compound derivatives, like those from Acacia arabica bark, possess antibacterial and antifungal properties [].

Q9: How does this compound contribute to plant defense mechanisms?

A11: this compound is a precursor to proanthocyanidins, which act as a defense mechanism in plants against herbivores and pathogens. The high tannin content, including proanthocyanidins, in Acacia saligna was found to deter sheep and goat feeding, highlighting the ecological role of these compounds [].

Q10: How does the accumulation of this compound and its derivatives vary across different plant species and tissues?

A12: The distribution of this compound and its derivatives varies considerably across plant species. For example, Gleditsia triacanthos leaves are characterized by high concentrations of this compound and catechins compared to other Gleditsia species []. Additionally, the accumulation of PAs, derived from this compound, typically increases during leaf development but declines in flowers [].

Q11: What is the role of this compound in byssinosis?

A13: Research suggests that a condensed polyphenol derived from this compound found in cotton plants might play a role in byssinosis, a respiratory illness affecting textile workers. Inhalation of this compound induced byssinosis-like symptoms in affected individuals [].

Q12: How is this compound typically extracted and quantified from plant material?

A14: this compound is commonly extracted from plant materials using solvents like acetone or methanol. Quantification is often achieved using spectrophotometric methods, such as measuring absorbance at specific wavelengths, or chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.